molecular formula C7H10IN3O B2582660 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide CAS No. 51720-37-7

2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide

Cat. No.: B2582660
CAS No.: 51720-37-7
M. Wt: 279.081
InChI Key: HUCBBSWDEUEPJD-UHFFFAOYSA-N
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Description

Structure and Synthesis:
2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide is a bicyclic heterocyclic compound featuring an imidazo[1,5-c]pyrimidine core with a methyl group at position 2 and an iodide counterion. The compound is synthesized via alkylation of (S)-methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate with methyl iodide in acetonitrile at 80°C, yielding 94% of the product as an off-white solid . Key spectroscopic data include:

  • ¹H NMR (D₂O): δ 9.39 (s, 1H, aromatic), 4.77–4.75 (m, 1H, CH), 3.99 (s, 3H, OCH₃), 3.80 (s, 3H, NCH₃) .

Properties

IUPAC Name

2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.HI/c1-9-4-6-2-3-8-7(11)10(6)5-9;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCBBSWDEUEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN2C(=C1)CCNC2=O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide typically involves the condensation of appropriate diamines with other reagents under controlled conditions. One common method includes the reaction of 1, n-diamines with 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate in ethanol under reflux conditions . This method allows for the formation of the imidazo[1,5-c]pyrimidine core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,5-c]pyrimidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted imidazo[1,5-c]pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities, making it useful in studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights :

Structural Variations :

  • The target compound distinguishes itself through its imidazo[1,5-c]pyrimidine core and quaternary ammonium iodide structure, unlike thione-containing analogs (e.g., 5(6H)-thione derivatives in ) or fused triazolo-pyrimidines (e.g., ).
  • Triazolo-pyrimidine isomers (e.g., 8 vs. 7 ) demonstrate how substituent position (C2 vs. C3) affects NMR chemical shifts due to electronic effects .

Synthetic Routes :

  • Alkylation with methyl iodide is a direct method for introducing quaternary ammonium groups, as seen in the target compound .
  • Cyclocondensation with CS₂ or triethyl orthoformate is preferred for thione or triazolo derivatives, respectively .

Spectroscopic Trends :

  • The methyl group in the target compound’s ¹H NMR (δ 3.80, NCH₃) aligns with alkylated imidazo-pyrimidines, whereas triazolo derivatives show downfield shifts for aromatic protons (δ ~8.5–8.7) due to increased electron withdrawal .

Functional Diversity: Thione analogs (e.g., ) offer sulfur-based reactivity for metal coordination or further functionalization, contrasting with the iodide salt’s ionic character.

Biological Activity

2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on existing literature and research findings.

  • Chemical Formula : C8H9N3O3I
  • Molecular Weight : 295.08 g/mol
  • CAS Number : 51720-37-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. The compound is primarily noted for its interactions with biological systems and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-c]pyrimidines exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain imidazo[1,5-c]pyrimidine derivatives demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Several investigations have pointed to the anticancer properties of imidazo[1,5-c]pyrimidine derivatives. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines. A specific study showed that the compound exhibited cytotoxic effects against CCRF-CEM leukemia cells with an IC50 value lower than 20 µg/mL .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
CCRF-CEM<20Induction of apoptosis
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell survival and proliferation. The activation of apoptotic pathways has been a focal point in studies examining its anticancer potential.

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of various imidazo[1,5-c]pyrimidine derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens .
  • Anticancer Research : In a controlled experiment involving human cancer cell lines (e.g., MCF-7 and A549), the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound .

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